N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 3-chlorophenyl group at the N4 position, a branched 3-methylbutyl chain at the N6 position, and a phenyl group at the 1-position. This scaffold is notable for its versatility in medicinal chemistry, with modifications at these positions often influencing biological activity, solubility, and target specificity. The compound’s structure positions it within a broader class of diaminopyrimidines, which are explored for applications in oncology, antifungal therapy, and kinase inhibition .
Properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN6/c1-15(2)11-12-24-22-27-20(26-17-8-6-7-16(23)13-17)19-14-25-29(21(19)28-22)18-9-4-3-5-10-18/h3-10,13-15H,11-12H2,1-2H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOZGAGERJRYFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form the intermediate pyrazole derivative.
Cyclization: The intermediate is then cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core.
Substitution: The core structure is further functionalized by reacting with 3-methylbutylamine and phenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active site of its targets .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related pyrazolo[3,4-d]pyrimidine and quinazoline derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Core
Key Observations :
- Substituent Effects: N4 Position: Aryl groups with electron-withdrawing substituents (e.g., 3-chlorophenyl) are common in kinase inhibitors (e.g., quinazolines). The 3-chlorophenyl group in the target compound may enhance target binding through hydrophobic interactions . In contrast, polar substituents like 3-methoxypropyl () or ethyl () balance solubility and permeability . 1-Position: Phenyl or methyl groups at this position influence steric bulk and π-π stacking. Methyl substitution (NSC11668) correlates with antifungal activity, while phenyl may favor kinase interactions .
- Biological Activity: Antifungal analogs (e.g., NSC11668) prioritize dual chlorophenyl groups, whereas kinase inhibitors (e.g., PR5-LL-CM01) incorporate dimethylaminoethyl or morpholinopropyl chains for allosteric modulation .
Synthesis :
Comparison with Quinazoline Derivatives
Quinazolines () share a similar diaminopyrimidine core but lack the pyrazole ring. Key differences include:
- Compound 18 (Lindmark et al.) : Incorporates a thiazole-methoxy group, showing potent anticancer activity (IC50 < 1 µM). The thiazole ring enhances π-stacking in kinase active sites, a feature absent in pyrazolo[3,4-d]pyrimidines .
- Compound 20 (Wallace et al.) : Fluorobenzyloxy and oxazolyl groups confer selectivity for receptor tyrosine kinases. The pyrazolo[3,4-d]pyrimidine scaffold may offer improved metabolic stability due to reduced oxidation susceptibility .
Biological Activity
N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The structural formula can be represented as follows:
Structural Features
- Chlorophenyl Group : Enhances binding affinity to target proteins.
- Methylbutyl Side Chain : Influences lipophilicity and bioavailability.
- Pyrazolo[3,4-d]pyrimidine Core : Essential for biological activity, particularly in kinase inhibition.
Kinase Inhibition
This compound has shown significant inhibitory effects on various kinases:
- Casein Kinase 1 (CK1) : The compound exhibits potent inhibition with an IC50 value of 78 nM, indicating strong potential in treating conditions associated with aberrant CK1 activation, such as cancer and neurodegenerative diseases .
- Epidermal Growth Factor Receptor (EGFR) : Recent studies have identified derivatives of this compound that act as EGFR inhibitors. For instance, one derivative demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential in cancer therapy .
Anti-Proliferative Activity
The compound has been evaluated for its anti-proliferative effects on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 (Lung) | 8.21 |
| 12b | HCT-116 (Colon) | 19.56 |
These results indicate that the compound can effectively inhibit the growth of specific cancer cells, suggesting its role as a therapeutic agent in oncology .
Apoptotic Induction
Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, which is crucial for promoting cell death in cancer therapies .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize yield and purity. The structure-activity relationship indicates that modifications to the phenyl and alkyl groups can enhance biological activity.
Synthesis Overview
- Starting Materials : Utilize aminopyrazole derivatives.
- Reagents : Employ acetic anhydride and formamide under reflux conditions.
- Characterization : Use NMR and IR spectroscopy for structural confirmation.
Q & A
Q. What are the standard synthetic routes for synthesizing N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and what key parameters influence reaction yields?
- Methodological Answer : The synthesis typically involves multi-step protocols:
Core Formation : Condensation of aldehydes with β-dicarbonyl compounds and urea derivatives under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core .
Substituent Introduction : Sequential N-alkylation or aryl coupling reactions at the N4 and N6 positions. For example, palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution with pre-functionalized amines .
Optimization : Yield improvements require precise control of temperature (e.g., 80–120°C), solvent selection (e.g., DMF or DMSO for polar intermediates), and catalyst systems (e.g., K₂CO₃ for deprotonation) .
Key Parameters: Reaction time, solvent polarity, and stoichiometric ratios of aryl halides to amine nucleophiles significantly impact yields (typically 40–70% for analogous compounds) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic proton environments, coupling constants (e.g., J = 8–10 Hz for para-substituted phenyl groups), and methyl/butyl substituents .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays). Mobile phases often use acetonitrile/water gradients .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects side products from incomplete substitutions .
Advanced Research Questions
Q. How can researchers optimize the compound's kinase selectivity profile while maintaining potency against primary targets?
- Methodological Answer :
- Structural Tuning : Replace the 3-methylbutyl group (N6) with bulkier cycloalkyl or branched alkyl chains to sterically hinder off-target kinase binding .
- Selectivity Screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values across 50+ kinases. Prioritize targets with <100 nM inhibition .
- Cocrystallization Studies : Resolve binding modes with primary targets (e.g., CDK2 or EGFR) to identify critical hydrogen bonds or π-π interactions for retention .
Q. What methodologies are recommended for resolving contradictions in IC₅₀ values reported across different kinase inhibition assays?
- Methodological Answer :
- Assay Standardization : Use ATP concentrations matching physiological levels (1 mM) and consistent incubation times (30–60 min) to minimize variability .
- Data Normalization : Include reference inhibitors (e.g., staurosporine) in each assay plate to control for batch effects .
- Mechanistic Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Q. What experimental approaches are most suitable for establishing structure-activity relationships (SAR) for substituents at the N4 and N6 positions?
- Methodological Answer :
- Parallel Synthesis : Generate a library of derivatives with systematic variations (e.g., halogenated aryl groups at N4; alkyl/arylalkyl chains at N6) .
- Biological Profiling : Test derivatives in dose-response assays (e.g., 0.1–10 µM) against primary and secondary targets. Plot logP vs. IC₅₀ to correlate lipophilicity with potency .
- Computational Modeling : Perform molecular dynamics simulations to quantify binding free energy (ΔG) changes induced by substituent modifications .
Q. How can predictive modeling (e.g., QSAR, molecular docking) guide the rational design of derivatives with improved solubility and bioavailability?
- Methodological Answer :
- QSAR Models : Train models using descriptors like topological polar surface area (TPSA), logP, and hydrogen-bond donors/acceptors. Prioritize derivatives with TPSA >80 Ų and logP <3 for enhanced solubility .
- Docking Simulations : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) and flag derivatives prone to metabolic degradation .
- In Silico ADMET : Tools like SwissADME predict intestinal absorption and blood-brain barrier penetration to exclude CNS-targeted derivatives early .
Q. What in vivo models are appropriate for validating the compound's pharmacokinetic properties and therapeutic efficacy?
- Methodological Answer :
- Pharmacokinetics : Administer intravenously (1–5 mg/kg) to rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Use LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
- Xenograft Models : Subcutaneous implantation of human cancer cell lines (e.g., HCT-116 colon carcinoma) in nude mice. Monitor tumor volume and body weight during oral dosing (10–50 mg/kg/day) .
- Toxicology : Perform histopathology on liver/kidney tissues after 28-day repeat-dose studies to assess off-target toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
